

Spectroscopic Profile of Pyridazine-4-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Pyridazine-4-carboxylic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pyridazine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published, experimentally verified spectra, this document combines predicted data, typical spectroscopic values for related structural motifs, and general experimental protocols. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **pyridazine-4-carboxylic acid** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: **Pyridazine-4-carboxylic acid**
- Molecular Formula: $C_5H_4N_2O_2$ [\[1\]](#)
- Molecular Weight: 124.10 g/mol [\[1\]](#)
- CAS Number: 50681-25-9 [\[1\]](#)
- Appearance: White to off-white powder or crystalline solid.
- Melting Point: Approximately 244.2 °C (with decomposition)

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **pyridazine-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~9.5 - 9.7	Doublet	H-3
~9.2 - 9.4	Doublet	H-5
~8.0 - 8.2	Doublet of Doublets	H-6
>13.0	Singlet (broad)	-COOH

Note: Predicted chemical shifts are based on the analysis of similar pyridazine and aromatic carboxylic acid structures. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in deuterated solvents.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~165 - 170	C=O (Carboxylic Acid)
~155 - 158	C-3
~152 - 155	C-6
~135 - 138	C-4
~128 - 132	C-5

Note: The chemical shifts of the pyridazine ring carbons are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of **pyridazine-4-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic pyridazine ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1700-1725	Strong	C=O stretch (Carboxylic acid)
~1600-1650	Medium	C=N stretch (Pyridazine ring)
~1400-1500	Medium	C=C stretch (Pyridazine ring)
~1200-1300	Strong	C-O stretch (Carboxylic acid)
~800-900	Medium-Strong	C-H out-of-plane bend (Aromatic)

Note: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids. The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution).

Mass Spectrometry (MS)

The mass spectrum of **pyridazine-4-carboxylic acid** would show the molecular ion peak and characteristic fragmentation patterns. The following table includes predicted m/z values for common adducts.[\[2\]](#)

m/z	Ion
124.0273	$[M]^+$ (Molecular Ion)
125.0346	$[M+H]^+$
147.0165	$[M+Na]^+$
107.0245	$[M+H-H_2O]^+$
79.0245	$[M-COOH]^+$

Note: The fragmentation of **pyridazine-4-carboxylic acid** is expected to involve the loss of the carboxyl group (as COOH or CO₂) and potentially the cleavage of the pyridazine ring.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **pyridazine-4-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton may exchange with deuterium in some solvents.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

- **^{13}C NMR Acquisition:**
 - Acquire a one-dimensional ^{13}C spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

- **Sample Preparation (Solid State):**
 - **KBr Pellet Method:** Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:**
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

- Typically, spectra are collected over the range of 4000-400 cm^{-1} .

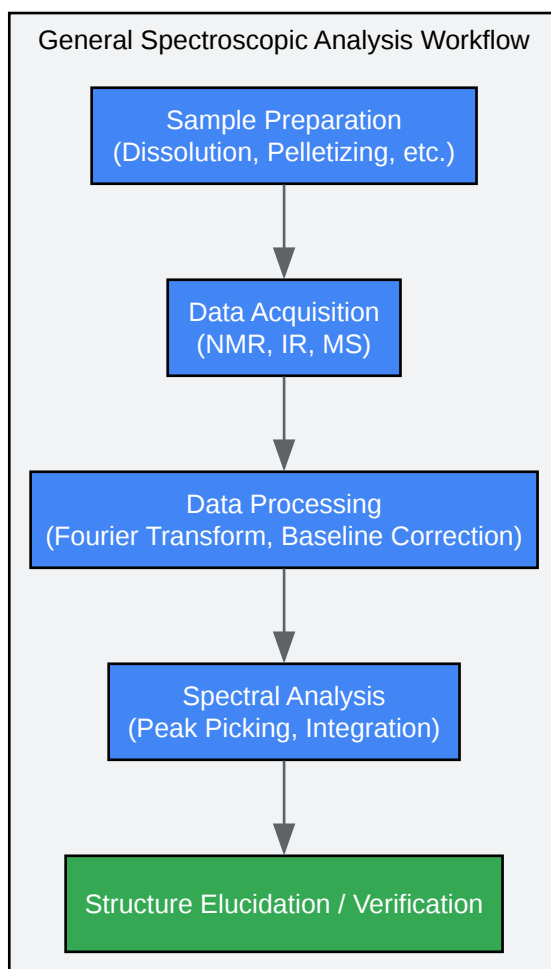
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts.
 - EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is bombarded with a high-energy electron beam.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Caption: Chemical structure of **pyridazine-4-carboxylic acid**.



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Caption: A generalized workflow for spectroscopic analysis.

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References

- 1. Pyridazine-4-carboxylic Acid | C₅H₄N₂O₂ | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Pyridazine-4-carboxylic acid (C₅H₄N₂O₂) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Profile of Pyridazine-4-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130354#spectroscopic-data-of-pyridazine-4-carboxylic-acid-nmr-ir-mass]

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